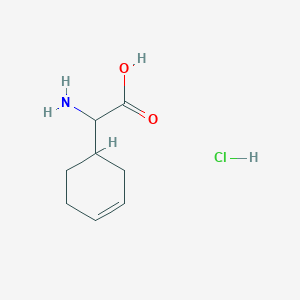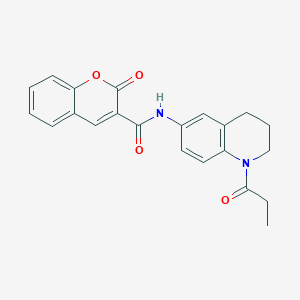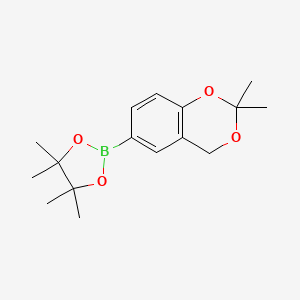
2-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is a complex organic molecule that is likely to have a structure based on a benzodioxin backbone with a dioxaborolane moiety. While the specific compound is not directly discussed in the provided papers, related compounds and their properties are explored, which can give insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-amino-1,3,2-dioxaborolanes, involves the preparation of dioxaborolane derivatives through reactions with amines or alcohols . For example, the reaction of 2-dimethylamino-1,3,2-dioxaborolane with phenyl isocyanate is exocyclic, indicating that the amino group has a higher migratory aptitude than the alkoxy group . This suggests that the synthesis of the compound might involve similar strategies, utilizing the reactivity of the dioxaborolane ring.
Molecular Structure Analysis
The molecular structure of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, has been determined using single-crystal X-ray diffractometer data . The structure contains a tetracoordinated boron atom, and the molecule consists of a planar aromatic 6-ring, a heterocyclic 5-ring, and the borolane 5-ring . This information can be extrapolated to hypothesize that the compound of interest may also feature a tetracoordinated boron atom within a similar heterocyclic framework.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from studies such as the Diels-Alder reaction of 2,3-dihydro-2,3-dimethylene-1,4-benzodioxin, which readily undergoes cycloaddition with various dienophiles . This indicates that the benzodioxin moiety in the compound of interest may also participate in cycloaddition reactions. Additionally, the reactivity of the dioxaborolane ring towards nucleophiles, as seen in the synthesis of 2-amino-1,3,2-dioxaborolanes, suggests that the compound may exhibit similar reactivity patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar compounds. For instance, the crystal structure analysis of 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides data on lattice constants and density, which could be comparable to the compound . The reactivity of the dioxaborolane ring with nucleophiles and the potential for cycloaddition reactions also contribute to the chemical properties of the compound .
Applications De Recherche Scientifique
Crystallographic Studies
The compound has been characterized in the context of crystallography, where its structural features have been detailed. For example, Clegg et al. (1996) analyzed a related compound, highlighting its molecular geometry, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with other molecules Clegg, W., Scott, A. J., Dai, C., Lesley, G., Marder, T., Norman, N. C., & Farrugia, L. (1996). Acta Crystallographica Section C.
Synthesis and Structural Characterization
Research on synthesis and structural characterization has provided insights into the reactivity and potential applications of this compound in organic synthesis. For instance, Wu et al. (2021) focused on the synthesis and crystal structure of related compounds, exploring their vibrational properties and theoretical calculations to understand their behavior in different environments Wu, Q., Chen, Y., Chen, D., & Zhou, Z. (2021). Journal of Molecular Structure.
Applications in Material Science
The compound has shown potential in material science, particularly in the development of novel materials with specific properties. Gao et al. (2014) studied its use in curing epoxy resins, revealing its effectiveness and the underlying mechanisms, which could be beneficial for developing advanced composite materials Gao, Y., Liu, S., Zhao, J., Jiang, Z., & Yuan, Y. (2014). Chemical Journal of Chinese Universities.
Fluorescence Imaging and Sensing
In the field of fluorescence imaging and sensing, Tian et al. (2017) developed a novel probe based on a similar structure for detecting benzoyl peroxide in real samples and zebrafish, showcasing the compound's utility in biomedical imaging and analytical chemistry Tian, X., Li, Z., Pang, Y., Li, D., & Yang, X. (2017). Journal of Agricultural and Food Chemistry.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of (5r)-5-(2,2-dimethyl-4h-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one , which is an important intermediate in the synthesis of vilanterol . Vilanterol is a long-acting β2 adrenergic receptor agonist .
Mode of Action
It’s known that it’s used in the synthesis of (5r)-5-(2,2-dimethyl-4h-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one . This suggests that it might interact with its targets through a series of chemical reactions, leading to the formation of this intermediate.
Biochemical Pathways
Given its role in the synthesis of vilanterol , it’s likely that it’s involved in the biochemical pathways related to the function of β2 adrenergic receptors.
Result of Action
Given its role in the synthesis of vilanterol , it’s likely that its action results in the activation of β2 adrenergic receptors, leading to bronchodilation.
Propriétés
IUPAC Name |
2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO4/c1-14(2)15(3,4)21-17(20-14)12-7-8-13-11(9-12)10-18-16(5,6)19-13/h7-9H,10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDLCKAQTQQLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(OC3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

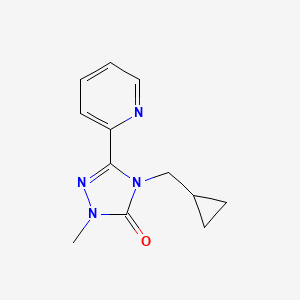
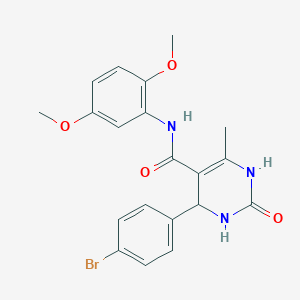

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2504518.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2504519.png)
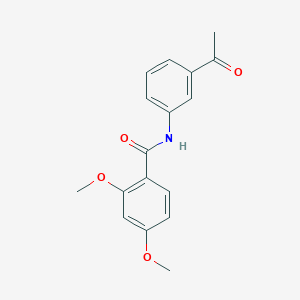
![N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide](/img/structure/B2504523.png)
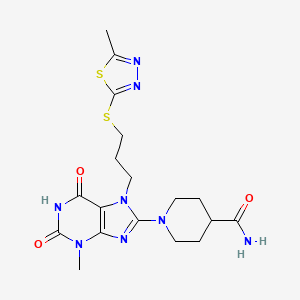
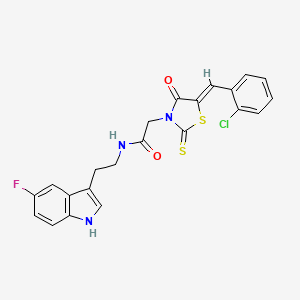
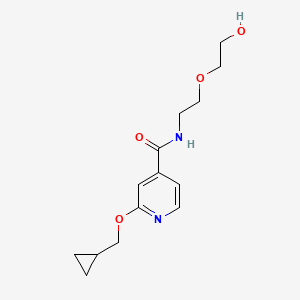
![6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2504531.png)
![7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromene-5-thione](/img/structure/B2504532.png)
